molecular formula C13H19NO2 B13209788 N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide

N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide

Cat. No.: B13209788
M. Wt: 221.29 g/mol
InChI Key: NUZDGPOFBJIHNA-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide: is an organic compound with the molecular formula C14H21NO2 It is a derivative of propanamide, characterized by the presence of an ethoxy and methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide typically involves the reaction of 3-ethoxy-5-methylphenylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Ethoxy-5-methylphenylamine+2-Methylpropanoyl chlorideThis compound+HCl\text{3-Ethoxy-5-methylphenylamine} + \text{2-Methylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Ethoxy-5-methylphenylamine+2-Methylpropanoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: 3-Ethoxy-5-methylbenzoic acid.

    Reduction: N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamide
  • N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide

Comparison: N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the 2-methylpropanamide group

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(3-ethoxy-5-methylphenyl)-2-methylpropanamide

InChI

InChI=1S/C13H19NO2/c1-5-16-12-7-10(4)6-11(8-12)14-13(15)9(2)3/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

NUZDGPOFBJIHNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)NC(=O)C(C)C)C

Origin of Product

United States

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